molecular formula C16H26N4OS B14940026 4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide

4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide

Cat. No.: B14940026
M. Wt: 322.5 g/mol
InChI Key: RSTTWKXOSFVNSZ-UHFFFAOYSA-N
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Description

4-Butyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclohexane-1-carboxamide is a complex organic compound that belongs to the class of triazolothiazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[3,4-b][1,3]thiazine ring fused with a cyclohexane carboxamide moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Triazolo[3,4-b][1,3]thiazine Ring: This can be achieved through the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters.

    Attachment of the Cyclohexane Carboxamide Moiety: The cyclohexane carboxamide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered pharmacological properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the compound with different biological activities.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide or butyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-Butyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclohexane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and pharmacological properties make it a potential candidate for drug development.

    Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets. Its interactions with enzymes and receptors can provide insights into its mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-butyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolo[3,4-b][1,3]thiazine ring can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure but differ in their substituents.

    Cyclohexane Carboxamide Derivatives: These compounds have a similar cyclohexane carboxamide moiety but differ in their attached functional groups. They are known for their stability and reactivity in various chemical reactions.

Uniqueness

4-Butyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclohexane-1-carboxamide is unique due to its combination of a triazolo[3,4-b][1,3]thiazine ring and a cyclohexane carboxamide moiety. This unique structure imparts distinct pharmacological properties and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H26N4OS

Molecular Weight

322.5 g/mol

IUPAC Name

4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H26N4OS/c1-2-3-5-12-6-8-13(9-7-12)14(21)17-15-18-19-16-20(15)10-4-11-22-16/h12-13H,2-11H2,1H3,(H,17,18,21)

InChI Key

RSTTWKXOSFVNSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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